molecular formula C19H18N4OS B12224583 2-(ethylsulfanyl)-1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-benzimidazole

2-(ethylsulfanyl)-1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-benzimidazole

Cat. No.: B12224583
M. Wt: 350.4 g/mol
InChI Key: UGONUBCBERQSOG-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of an ethylsulfanyl group, a 1,3,4-oxadiazole ring, and a benzimidazole core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-benzimidazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the ethylsulfanyl group: This step involves the substitution of a hydrogen atom on the benzimidazole ring with an ethylsulfanyl group, often using ethylthiol and a suitable catalyst.

    Formation of the 1,3,4-oxadiazole ring: This can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling of the 1,3,4-oxadiazole ring with the benzimidazole core: This step involves the formation of a carbon-carbon bond between the two moieties, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-benzimidazole can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or alkylating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-(ethylsulfanyl)-1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and biological activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1H-benzimidazole: A simpler benzimidazole derivative with different biological activities.

    5-(4-methylphenyl)-1,3,4-oxadiazole: A compound with a similar oxadiazole ring but lacking the benzimidazole core.

    2-(ethylsulfanyl)-1H-benzimidazole: A compound with a similar ethylsulfanyl group but lacking the oxadiazole ring.

Uniqueness

The uniqueness of 2-(ethylsulfanyl)-1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-benzimidazole lies in its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18N4OS

Molecular Weight

350.4 g/mol

IUPAC Name

2-[(2-ethylsulfanylbenzimidazol-1-yl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C19H18N4OS/c1-3-25-19-20-15-6-4-5-7-16(15)23(19)12-17-21-22-18(24-17)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3

InChI Key

UGONUBCBERQSOG-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=CC=CC=C2N1CC3=NN=C(O3)C4=CC=C(C=C4)C

Origin of Product

United States

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